molecular formula C22H24N2O5S B2367938 ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850904-83-5

ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2367938
CAS RN: 850904-83-5
M. Wt: 428.5
InChI Key: MZHXDNQYKWQVBK-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A study by Riadi et al. (2021) detailed the synthesis and biological evaluation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, including human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. This compound was found to inhibit VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anticancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, Alqahtani, 2021).

Synthesis of Complex Molecules

Kirby et al. (1985) discussed the formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate, a compound resulting from the reaction involving tetrahydro-3-hydroxyisoquinoline. The structural analysis provides insights into the chemical behavior and synthesis pathways of similar complex organic molecules (Kirby, McGuigan, Mackinnon, Mallinson, 1985).

Antimicrobial Activity

Desai et al. (2007) explored the synthesis and characterization of new Quinazolines as potential antimicrobial agents, revealing their effectiveness against a variety of bacterial and fungal strains. This indicates the broad applicability of such compounds in developing new antimicrobial therapies (Desai, Shihora, Moradia, 2007).

Fluorescent Materials

Smeyanov et al. (2017) synthesized mesomeric betaines consisting of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exhibiting fluorescence. These compounds could have potential applications in developing fluorescent materials for biological imaging and sensors (Smeyanov, Adams, Hübner, Schmidt, 2017).

Local Anesthetic and Antiarrhythmic Agents

Al-Obaid et al. (1998) synthesized a series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, evaluating them for local anesthetic and antiarrhythmic activity. Some compounds were found to be comparable to carticaine and lidocaine, indicating their potential use in medical applications (Al-Obaid, El-Subbagh, Al‐Shabanah, Mahran, 1998).

properties

IUPAC Name

ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-28-22(27)19-15-7-5-9-17(15)30-20(19)23-18(25)12-29-16-8-4-6-14-13(16)10-11-24(2)21(14)26/h4,6,8H,3,5,7,9-12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHXDNQYKWQVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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